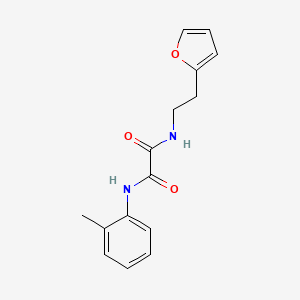

N1-(2-(furan-2-yl)ethyl)-N2-(o-tolyl)oxalamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

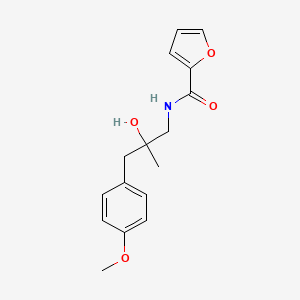

N1-(2-(furan-2-yl)ethyl)-N2-(o-tolyl)oxalamide is a useful research compound. Its molecular formula is C15H16N2O3 and its molecular weight is 272.304. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Green Synthesis and Catalytic Activity

Sustainable Synthesis of Furan Derivatives : Research has demonstrated a sustainable approach toward the synthesis of 2,3-disubstituted furan using diethylene glycol, serving as an ethyne equivalent. This method highlights the use of environmentally friendly reagents and clean waste products (H2O and alcohol) in the synthesis process, showing potential for green chemistry applications (Jin‐Tao Yu et al., 2015).

Catalytic Activity in Coupling Reactions : A study has identified N,N'-Bis(furan-2-ylmethyl)oxalamide as an effective bidentate ligand for promoting Cu-catalyzed N-arylation of anilines and cyclic secondary amines. This method facilitates the coupling of a wide range of (hetero)aryl bromides with various amines, offering a promising approach for pharmaceutical synthesis (Subhajit Bhunia et al., 2017).

Corrosion Inhibition

- Corrosion Inhibitor from Biomass Platform Molecules : A novel corrosion inhibitor synthesized from biomass platform molecules demonstrated over 90% inhibition efficiency for carbon steel in acidic media. This study emphasizes the potential of biobased compounds in corrosion protection, supporting the concept of green chemistry and sustainability (Zhanpu Chen et al., 2021).

Synthesis and Chemical Reactivity

- Novel Synthetic Approaches : Innovative synthetic methodologies have been developed for the construction of complex molecules involving furan derivatives, demonstrating the versatility of these compounds in organic synthesis. These include asymmetric synthesis of enantiomers, direct oxidative annulation to create polyheterocyclic structures, and catalyst-free photoinduced reactions (A. Demir et al., 2001), (Jin Zhang et al., 2017).

Biobased Polyesters and Photoluminescence

Biobased Polyesters : The enzymatic polymerization of 2,5-bis(hydroxymethyl)furan with diacid ethyl esters presents a method for creating novel biobased furan polyesters. This research contributes to the development of sustainable materials with potential applications in various industries (Yi Jiang et al., 2014).

Luminescent MOF for Toxic Anion Detection : A terbium-doped yttrium-based metal-organic framework demonstrates high luminescence and sensitivity for detecting toxic oxoanions in water. This finding highlights the potential of furan derivatives in environmental monitoring and safety applications (D. K. Singha et al., 2019).

Mechanism of Action

Target of Action

The primary targets of N1-(2-(furan-2-yl)ethyl)-N2-(o-tolyl)oxalamide, also known as N-[2-(furan-2-yl)ethyl]-N’-(2-methylphenyl)ethanediamide, are currently unknown. This compound is structurally related to ethane-1,2-diamine and 2-(p-Tolyl)ethylamine , which suggests it may interact with similar biological targets

Properties

IUPAC Name |

N-[2-(furan-2-yl)ethyl]-N'-(2-methylphenyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O3/c1-11-5-2-3-7-13(11)17-15(19)14(18)16-9-8-12-6-4-10-20-12/h2-7,10H,8-9H2,1H3,(H,16,18)(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDHXFAHLBWSNQC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)C(=O)NCCC2=CC=CO2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-[(Z)-2-(4-chlorophenyl)ethenyl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B2868042.png)

![(E)-3-[3-[(2-chlorophenyl)methoxy]-4-methoxyphenyl]-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyanoprop-2-enamide](/img/structure/B2868056.png)

![N-(4-methoxybenzyl)-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]propanamide](/img/structure/B2868058.png)

![3-amino-N-(3-methylphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2868060.png)

![2-Bromo-1-[3-nitro-5-(trifluoromethyl)phenyl]ethanone](/img/structure/B2868065.png)